molecular formula C14H12N2OS2 B10768846 N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide

N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide

Cat. No.: B10768846
M. Wt: 288.4 g/mol
InChI Key: DTVYWIGHDMLUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for ML199 Analog are not readily available in the public domain.
    • it is typically produced using semiconductor fabrication techniques.
    • Industrial production methods involve precise doping and substrate processing to achieve the desired characteristics.
  • Chemical Reactions Analysis

    • ML199 Analog is a shunt reference, so it doesn’t undergo typical chemical reactions.
    • Instead, it maintains a stable voltage drop across its terminals, acting as a reference point.
    • Common reagents and conditions are not applicable in this context.
  • Scientific Research Applications

    • ML199 Analog finds use in various scientific fields:

        Electronics Calibration: Precise voltage references for multimeters and laboratory measurement equipment.

        Data Converters: High-accuracy data converters rely on stable references.

        Industrial Control Instruments: Used in monitoring and control systems.

        Voltage Standards: Calibration of other instruments.

        Research Labs: Provides a stable reference for experiments.

  • Mechanism of Action

    • ML199 Analog operates based on the Zener effect.
    • A subsurface Zener diode maintains a constant voltage drop across its terminals.
    • The stabilizing heater compensates for temperature variations.
    • Molecular targets and pathways are not relevant in this context.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C14H12N2OS2

    Molecular Weight

    288.4 g/mol

    IUPAC Name

    N-[3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-yl]acetamide

    InChI

    InChI=1S/C14H12N2OS2/c1-8-7-18-13(15-9(2)17)12(8)14-16-10-5-3-4-6-11(10)19-14/h3-7H,1-2H3,(H,15,17)

    InChI Key

    DTVYWIGHDMLUGP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CSC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C

    solubility

    <0.3 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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